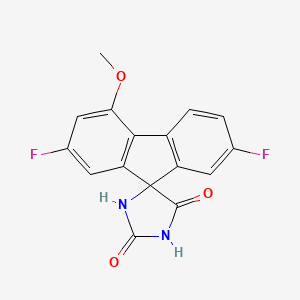

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of AL 3152 involves several steps, typically starting with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This process can include metal displacement, metathesis, and hydrometallation . The reaction conditions often involve specific solvents and temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the compound .

Chemical Reactions Analysis

AL 3152 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .

Scientific Research Applications

AL 3152 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic pathways to create new compounds. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, AL 3152 is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s Disease . Industrial applications include its use in the production of specialized coatings and materials .

Mechanism of Action

The mechanism of action of AL 3152 involves its interaction with specific molecular targets and pathways. Research has shown that it can affect the integrity of cell membranes, induce reactive oxygen species production, and inhibit certain cellular processes . These effects are mediated through its interaction with various proteins and enzymes, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

AL 3152 can be compared with other bio-active compounds that have similar properties and applications. Some of these similar compounds include citalopram, mirtazapine, and donepezil, which are also studied for their potential therapeutic effects in neurodegenerative diseases . What sets AL 3152 apart is its unique chemical structure and the specific pathways it targets, making it a valuable compound for research and industrial applications .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : (9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

The biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Studies

-

Antioxidant Study : In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Treatment Group ROS Levels (µM) Percentage Reduction Control 25 - Compound Treatment 15 40% -

Anti-inflammatory Study : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 200 150 Compound Treatment 100 75 -

Anticancer Study : A study evaluating the effect on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 80 50 40 100 <20

Research Findings

Recent research has focused on the synthesis and characterization of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives to enhance its biological activity. Modifications at the methoxy and fluorine positions have been shown to improve its potency against specific cancer types.

Synthesis Methods

The synthesis typically involves multi-step organic reactions including:

- Electrophilic aromatic substitution for fluorination.

- Nucleophilic substitution for methoxylation.

- Cyclization reactions to form the spiro structure.

Properties

CAS No. |

126048-33-7 |

|---|---|

Molecular Formula |

C16H10F2N2O3 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |

InChI Key |

FYDPXVSFSSBHGW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Isomeric SMILES |

COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.